molecular formula C10H22N2O2 B15304070 tert-butyl N-[1-(methylamino)butan-2-yl]carbamate

tert-butyl N-[1-(methylamino)butan-2-yl]carbamate

Cat. No.: B15304070
M. Wt: 202.29 g/mol
InChI Key: CPSNFVCRCHVXIF-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(methylamino)butan-2-yl]carbamate: is a chemical compound with a molecular formula of C10H22N2O2. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(methylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(methylamino)butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(methylamino)butan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(methylamino)butan-2-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. It is used to investigate the interactions between small molecules and biological macromolecules .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is studied for its role in modulating biological pathways and its potential use in drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2). These interactions affect cellular signaling pathways and can modulate various physiological processes .

Comparison with Similar Compounds

Comparison: tert-butyl N-[1-(methylamino)butan-2-yl]carbamate is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers unique advantages in terms of its interaction with biological targets and its utility in synthetic chemistry. Its tert-butyl group provides steric hindrance, enhancing its stability and making it a valuable intermediate in various chemical reactions .

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-[1-(methylamino)butan-2-yl]carbamate

InChI

InChI=1S/C10H22N2O2/c1-6-8(7-11-5)12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13)

InChI Key

CPSNFVCRCHVXIF-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC)NC(=O)OC(C)(C)C

Origin of Product

United States

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